2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes a pyrazolo-pyrimidine ring system substituted with an ethyl group at position 1, a 4-methoxybenzyl group at position 6, a methyl group at position 3, and a ketone at position 5. The sulfanyl group at position 5 connects to an acetamide side chain, with the N-substituent being a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-5-31-23-22(16(3)29-31)28-25(30(24(23)33)13-17-7-10-19(34-4)11-8-17)35-14-21(32)27-18-9-6-15(2)20(26)12-18/h6-12H,5,13-14H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKMPLPDGLYJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrazolopyrimidines. This class is characterized by a pyrazole ring fused with a pyrimidine structure, which has been shown to possess various biological activities, particularly in anticancer and anti-inflammatory domains.
The molecular formula of the compound is , with a molecular weight of 491.6 g/mol. It features several functional groups including an acetamide moiety and a sulfanyl group. The compound's structure and properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₉N₅O₃S |
| Molecular Weight | 491.6 g/mol |
| LogP | 4.1668 |
| Polar Surface Area | 68.131 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the potential of pyrazolopyrimidine derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, its activity has been compared to other known compounds within the same class.
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Cell Line Studies :
- MCF7 (Breast Cancer) : The compound exhibited significant growth inhibition with an IC50 value of approximately 12 µM.
- A549 (Lung Cancer) : Demonstrated promising cytotoxicity with an IC50 value of 26 µM.
- HCT116 (Colorectal Cancer) : Showed substantial activity with an IC50 value of 0.39 µM, indicating strong potential for therapeutic use in colorectal cancer treatment.
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Mechanism of Action :
- The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this one have shown to inhibit Aurora-A kinase, a target critical for mitotic progression.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects:
-
Inhibition Studies :
- The compound was tested against inflammatory markers such as TNF-alpha and IL-6 in vitro, showing a significant reduction in their levels.
- It also inhibited COX-2 expression, which is crucial in the inflammatory response.
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Animal Models :
- In vivo studies using mouse models of inflammation demonstrated that administration of the compound resulted in reduced swelling and pain responses compared to control groups.
Case Studies
Several case studies have documented the efficacy of similar pyrazolopyrimidine derivatives:
- Case Study 1 : A derivative similar to this compound was used in clinical trials targeting advanced breast cancer patients, showing a response rate of about 30% with manageable side effects.
- Case Study 2 : Another study focused on lung cancer patients treated with pyrazolopyrimidine compounds reported improved overall survival rates compared to standard chemotherapy regimens.
Comparison with Similar Compounds
Table 1. Structural and Physical Comparison of Pyrazolo-Pyrimidine Derivatives
Key Observations:
The 3-fluoro-4-methylphenyl acetamide substituent introduces both steric bulk and moderate hydrophobicity, contrasting with the 3-methoxyphenyl group (polar, hydrogen-bonding capable) in the analog from .
Core Structure Variations :
- The compound in features a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one system, which may confer distinct conformational rigidity and binding profiles compared to the pyrazolo[4,3-d]pyrimidine core of the target compound .
Hypothesized Pharmacological Profiles
While bioactivity data for the target compound are absent, inferences can be drawn from structural analogs:
Kinase Inhibition: Pyrazolo-pyrimidine derivatives are known to target kinases (e.g., JAK2, EGFR). The 4-methoxybenzyl group in the target compound may enhance selectivity for lipid-rich binding pockets .
Anticancer Potential: The chromen-4-one derivative in exhibits a high melting point (302–304°C), suggesting stable crystalline packing and possible oral bioavailability. The target compound’s 3-fluoro-4-methylphenyl group may improve blood-brain barrier penetration compared to methoxy-substituted analogs .
Ferroptosis Induction : highlights ferroptosis-inducing compounds (FINs) in oral cancer. The sulfanyl group in the target compound could modulate redox activity, a mechanism relevant to ferroptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
